molecular formula C13H13MgN B14464641 Magnesium phenylmethanide (pyridin-2-yl)methanide (1/1/1) CAS No. 73850-78-9

Magnesium phenylmethanide (pyridin-2-yl)methanide (1/1/1)

Cat. No.: B14464641
CAS No.: 73850-78-9
M. Wt: 207.55 g/mol
InChI Key: CWCZBJDAUABSIU-UHFFFAOYSA-N
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Description

Magnesium phenylmethanide (pyridin-2-yl)methanide (1/1/1) is a chemical compound that features a magnesium atom bonded to both a phenylmethanide and a pyridin-2-yl methanide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of magnesium phenylmethanide (pyridin-2-yl)methanide typically involves the reaction of phenylmethanide and pyridin-2-yl methanide with a magnesium source. One common method is the use of Grignard reagents, where phenylmagnesium bromide and pyridin-2-ylmagnesium bromide are reacted with each other under controlled conditions . The reaction is usually carried out in an anhydrous solvent such as tetrahydrofuran (THF) to prevent the hydrolysis of the Grignard reagents.

Industrial Production Methods

Industrial production of this compound may involve large-scale Grignard reactions with stringent control over reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Magnesium phenylmethanide (pyridin-2-yl)methanide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols.

    Substitution: Nucleophilic substitution reactions can replace the phenyl or pyridinyl groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (e.g., bromine or chlorine) and nucleophiles (e.g., amines or alcohols) are employed under appropriate conditions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted phenyl or pyridinyl derivatives.

Scientific Research Applications

Magnesium phenylmethanide (pyridin-2-yl)methanide has several applications in scientific research:

Mechanism of Action

The mechanism of action of magnesium phenylmethanide (pyridin-2-yl)methanide involves its ability to act as a nucleophile or electrophile in chemical reactions. The magnesium atom plays a crucial role in stabilizing the reactive intermediates and facilitating the transfer of functional groups. The molecular targets and pathways involved depend on the specific reaction and application, but generally, the compound interacts with various substrates to form new chemical bonds .

Comparison with Similar Compounds

Magnesium phenylmethanide (pyridin-2-yl)methanide can be compared with other similar compounds such as:

The uniqueness of magnesium phenylmethanide (pyridin-2-yl)methanide lies in its dual functionality, allowing it to participate in a wider range of chemical reactions and applications compared to its individual components.

Properties

CAS No.

73850-78-9

Molecular Formula

C13H13MgN

Molecular Weight

207.55 g/mol

InChI

InChI=1S/C7H7.C6H6N.Mg/c1-7-5-3-2-4-6-7;1-6-4-2-3-5-7-6;/h2-6H,1H2;2-5H,1H2;/q2*-1;+2

InChI Key

CWCZBJDAUABSIU-UHFFFAOYSA-N

Canonical SMILES

[CH2-]C1=CC=CC=C1.[CH2-]C1=CC=CC=N1.[Mg+2]

Origin of Product

United States

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